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Cat. No.: B153847 Get Quote

An In-depth Technical Guide to Methyl 4-
pentenoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-pentenoate, also known by its IUPAC name methyl pent-4-enoate, is an organic

compound with the chemical formula C₆H₁₀O₂. It is the methyl ester of 4-pentenoic acid. This

unsaturated ester is a valuable building block in organic synthesis, finding applications in the

production of polymers, agrochemicals, and pharmaceuticals. Its terminal double bond and

ester functionality allow for a variety of chemical transformations, making it a versatile synthon

for the introduction of five-carbon fragments. This guide provides a comprehensive overview of

its chemical structure, properties, synthesis, and spectroscopic data.

Chemical Structure and IUPAC Name
The IUPAC name for this compound is methyl pent-4-enoate. The structure consists of a five-

carbon chain with a double bond between the fourth and fifth carbon atoms (a terminal alkene).

A methyl ester group is attached to the first carbon atom.

Chemical Structure:
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Physicochemical Properties
A summary of the key physicochemical properties of methyl 4-pentenoate is presented in the

table below.

Property Value Reference

Molecular Formula C₆H₁₀O₂ [1]

Molecular Weight 114.14 g/mol [1]

CAS Number 818-57-5 [1]

Appearance Colorless liquid [1]

Odor Fruity, green [1]

Boiling Point 125-127 °C at 760 mmHg [1]

Density 0.921 - 0.923 g/cm³ at 25 °C [2]

Refractive Index 1.410 - 1.420 at 20 °C [2]

Flash Point 29 °C (84.2 °F) - closed cup

Solubility

Insoluble in water; soluble in

ethanol and propylene glycol.

[1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl 4-
pentenoate. The following tables summarize the key spectroscopic data.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment Reference

3080 =C-H stretch (alkene) [3]

2950-2850 C-H stretch (alkane) [3]

1745 C=O stretch (ester) [3]

1640 C=C stretch (alkene) [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 m 1H -CH=CH₂

~5.0 m 2H -CH=CH₂

3.67 s 3H -OCH₃

~2.4 t 2H -CH₂-C=O

~2.3 q 2H =CH-CH₂-

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

¹³C NMR (Carbon NMR)
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Chemical Shift (δ) ppm Assignment

~173 C=O (ester)

~137 -CH=CH₂

~115 -CH=CH₂

~51 -OCH₃

~33 -CH₂-C=O

~29 =CH-CH₂-

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS)
m/z Interpretation

114 Molecular ion [M]⁺

83 [M - OCH₃]⁺

74 McLafferty rearrangement product

55 [C₄H₇]⁺

Experimental Protocols
The synthesis of methyl 4-pentenoate can be achieved through several routes. Two common

methods are detailed below.

Method 1: Fischer Esterification of 4-Pentenoic Acid
This is a classical and straightforward method for the synthesis of methyl 4-pentenoate.

Reaction:

4-Pentenoic acid + Methanol ⇌ Methyl 4-pentenoate + Water

Materials:
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4-Pentenoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated, catalytic amount)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Distillation apparatus

Separatory funnel

Standard laboratory glassware

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-

pentenoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be

monitored by TLC or GC).

After the reaction is complete, cool the mixture to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and

transfer it to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.
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Purify the crude methyl 4-pentenoate by fractional distillation under reduced pressure to

yield the pure product.

Method 2: Synthesis from γ-Valerolactone (GVL)
A more modern and sustainable approach involves the ring-opening and dehydration of γ-

valerolactone, a bio-based platform chemical.

Reaction:

γ-Valerolactone + Methanol → Methyl 4-pentenoate + Water

Materials:

γ-Valerolactone (GVL)

Methanol

Solid acid catalyst (e.g., Amberlyst-15, zeolites)

Fixed-bed reactor or batch reactor

Condenser

Collection flask

Procedure (Illustrative for a batch process):

Charge a batch reactor with γ-valerolactone, methanol, and the solid acid catalyst.

Seal the reactor and heat to the desired reaction temperature (typically 150-250 °C) under

stirring.

The reaction is typically carried out under pressure to keep the reactants in the liquid phase.

Maintain the reaction for a specified time, during which the ring-opening of GVL and

subsequent dehydration to methyl pentenoate isomers occur. Selectivity towards the 4-

isomer can be influenced by the catalyst and reaction conditions.
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After the reaction, cool the reactor and recover the liquid product mixture by filtration to

remove the solid catalyst.

The product mixture, which may contain unreacted GVL, methanol, and other pentenoate

isomers, is then purified by distillation to isolate methyl 4-pentenoate.

Logical Relationship Diagram
The following diagram illustrates the logical flow from the chemical name to its structural

representation and key identifiers.

Identification

Structural Information Registry

IUPAC Name methyl pent-4-enoate Synonyms Methyl allylacetate 4-Pentenoic acid methyl ester

Chemical Formula C₆H₁₀O₂

defines

{Chemical Structure | H₂C=CH-CH₂-CH₂-C(=O)O-CH₃}represents CAS Number 818-57-5is registered as

Click to download full resolution via product page

Caption: Logical flow from IUPAC name to structure and identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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